

Application Notes and Protocols for Esterase Activity Assay Using 4-Nitrophenyl Tetradecanoate

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Compound of Interest

Compound Name: 2-Nitrophenyl tetradecanoate

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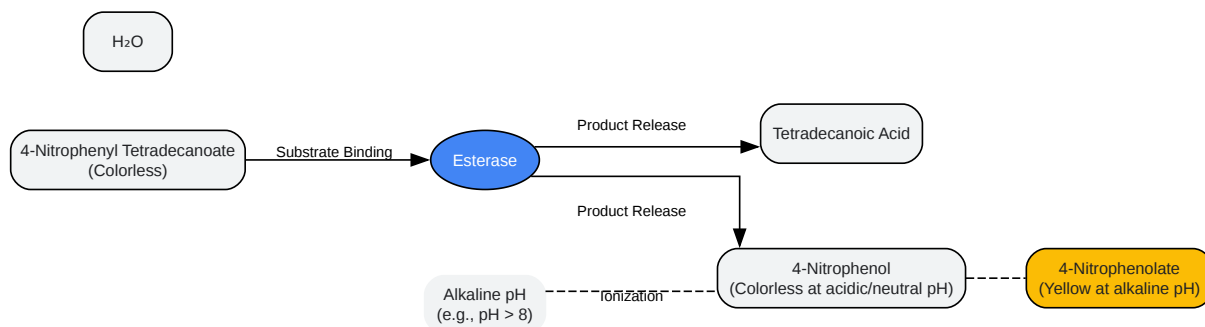
Introduction

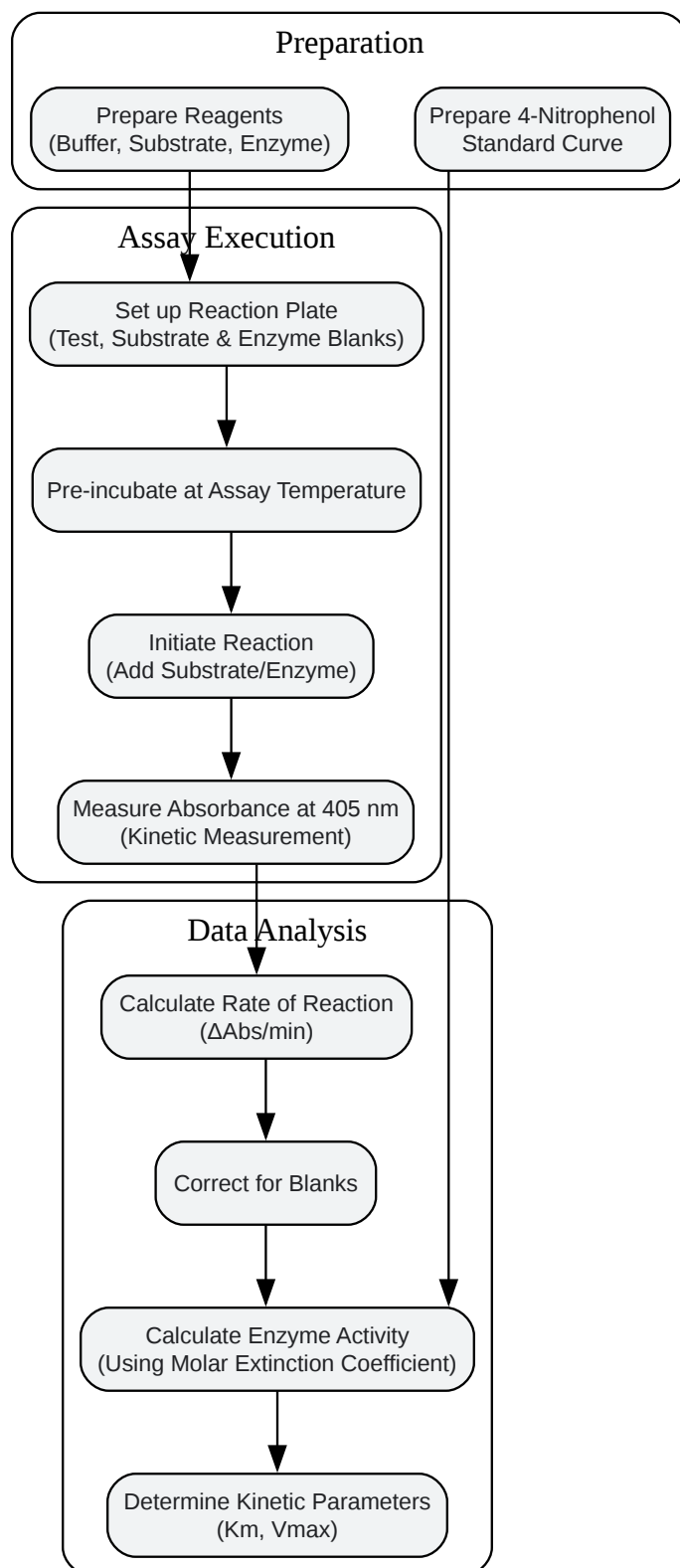
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and pathological processes. The determination of esterase activity is fundamental in biochemical research, drug discovery, and diagnostics. This document provides a detailed method for the spectrophotometric determination of esterase activity using the chromogenic substrate 4-nitrophenyl tetradecanoate (4-NPT). This long-chain ester is particularly useful for assaying lipases or esterases with a preference for more lipophilic substrates.[1] The principle of the assay is based on the enzymatic hydrolysis of the colorless 4-NPT to tetradecanoic acid and 4-nitrophenol (pNP). The released pNP, in its phenolate form under alkaline conditions, exhibits a strong yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by an esterase. This reaction releases 4-nitrophenol, which upon ionization in a solution with a pH above its pKa (approximately 7.15), forms the 4-nitrophenolate ion.[2] This ion has a distinct yellow color with a maximum absorbance around 405 nm. The rate of

formation of 4-nitrophenol, and thus the increase in absorbance, is directly proportional to the esterase activity in the sample.





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References

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- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
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